4-Ethynylphenyl 4-(hexyloxy)benzoate
Description
4-Ethynylphenyl 4-(hexyloxy)benzoate is a liquid crystal (LC) derivative characterized by a benzoate core functionalized with a hexyloxy chain and an ethynylphenyl terminal group. Its structural features position it as a candidate for advanced LC applications, particularly in photonics or organic electronics, where extended conjugation and thermal stability are critical.
Properties
CAS No. |
142663-56-7 |
|---|---|
Molecular Formula |
C21H22O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4-ethynylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C21H22O3/c1-3-5-6-7-16-23-19-14-10-18(11-15-19)21(22)24-20-12-8-17(4-2)9-13-20/h2,8-15H,3,5-7,16H2,1H3 |
InChI Key |
PQHZHJUQEDCUJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylphenyl 4-(hexyloxy)benzoate typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which is used to form the carbon-carbon triple bond between the ethynyl group and the phenyl ring. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, under an inert atmosphere. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of bio-derived solvents like glycerol, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethynylphenyl 4-(hexyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes. Substitution reactions on the phenyl ring can introduce various functional groups, such as nitro (NO2) or halogen (X) groups .
Scientific Research Applications
4-Ethynylphenyl 4-(hexyloxy)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Ethynylphenyl 4-(hexyloxy)benzoate depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological molecules, such as proteins and nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 4-ethynylphenyl 4-(hexyloxy)benzoate and related compounds:
Key Findings:
However, direct mesophase data are unavailable in the evidence. Schiff Base/Esters: These exhibit high thermal stability (melting point ~190°C) and broad mesophase ranges due to intermolecular hydrogen bonding . Azo Derivatives: Photoresponsive behavior under UV light enables dynamic phase transitions, but thermal stability is lower compared to Schiff bases .
Synthetic Complexity: Ethynyl incorporation may require specialized coupling reactions (e.g., Sonogashira), whereas Schiff bases and azo compounds are synthesized via straightforward condensation or diazotization .
Functional Applications: Chiral Dopants (S811): Critical for inducing helical arrangements in LC displays, unlike the ethynyl derivative, which lacks inherent chirality .
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